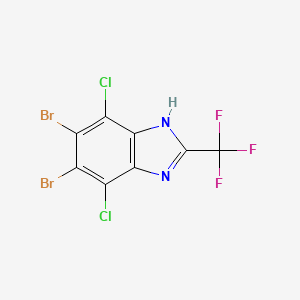
Benzimidazole, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)- is a halogenated derivative of benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings
Synthetic Routes and Reaction Conditions:
From 4,5-dibromo-1,2-phenylenediamine: The compound can be synthesized by reacting 4,5-dibromo-1,2-phenylenediamine with a suitable halogenating agent under controlled conditions.
From 2-(trifluoromethyl)benzimidazole: Another method involves the halogenation of 2-(trifluoromethyl)benzimidazole using bromine and chlorine in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions, where precise control of temperature, pressure, and reaction time is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Halogen substitution reactions are common, where one or more halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different halogen atoms or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of Benzimidazole, 5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)- is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to biological effects. The specific pathways involved may vary depending on the application and the biological system.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound without halogenation.
5,6-Dibromobenzimidazole: Similar but lacks the chlorine atoms.
2-(Trifluoromethyl)benzimidazole: Similar but lacks the bromine atoms.
Uniqueness: The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes this compound unique compared to its analogs. These halogen atoms significantly influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
14689-59-9 |
|---|---|
Molekularformel |
C8HBr2Cl2F3N2 |
Molekulargewicht |
412.81 g/mol |
IUPAC-Name |
5,6-dibromo-4,7-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr2Cl2F3N2/c9-1-2(10)4(12)6-5(3(1)11)16-7(17-6)8(13,14)15/h(H,16,17) |
InChI-Schlüssel |
JCYBSTOMRNBAFK-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Br)Br)Cl)N=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


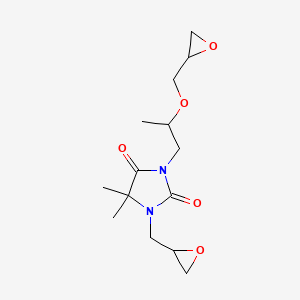
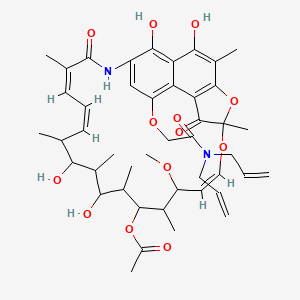
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
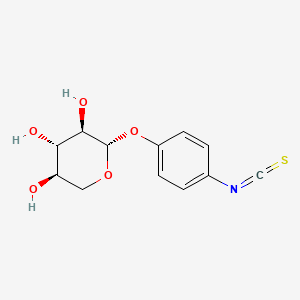
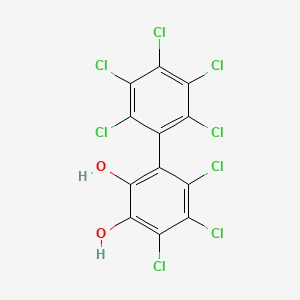
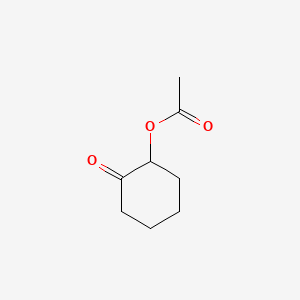
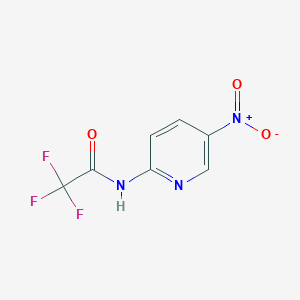
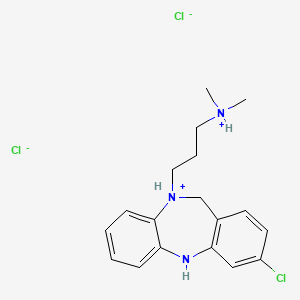
![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)

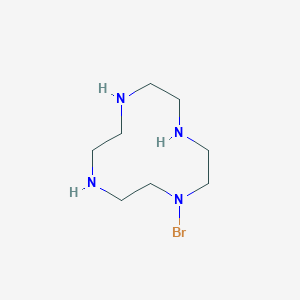
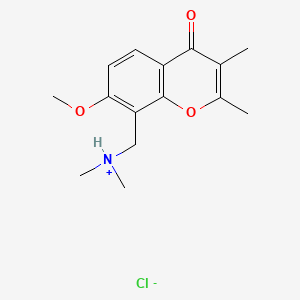
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)
